Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Stereoselective Synthesis Medicinal Chemistry Chiral Building Blocks

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate (CAS 441297-78-5) is a heterocyclic building block featuring a cis-fused hexahydrofuro[3,4-c]pyridine core with a Boc-protected piperidine nitrogen and a 1-oxo (lactone) functional group. It belongs to the class of fused bicyclic piperidines, which are recognized as potential bioactive templates for drug discovery due to their high sp3 character and structural diversity.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B7972462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)COC2=O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3
InChIKeyGOGIONPWBODBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate: A Defined cis-Fused Bicyclic Lactone Building Block for Medicinal Chemistry


Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate (CAS 441297-78-5) is a heterocyclic building block featuring a cis-fused hexahydrofuro[3,4-c]pyridine core with a Boc-protected piperidine nitrogen and a 1-oxo (lactone) functional group [1]. It belongs to the class of fused bicyclic piperidines, which are recognized as potential bioactive templates for drug discovery due to their high sp3 character and structural diversity [2]. The compound's molecular formula is C12H19NO4 with a molecular weight of 241.28 g/mol [1]. Its defined (3aR,7aR) stereochemistry distinguishes it from racemic or trans-configured analogs, making it a critical intermediate for stereospecific synthesis of pharmaceutical candidates.

Why cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate Cannot Be Substituted by Generic Furopyridine Analogs


Substituting cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate with a generic analog from the same compound class introduces significant risks in stereochemical integrity, reactivity, and downstream biological outcomes. The cis-fused ring junction imposes a specific spatial orientation of the lactone oxygen and the Boc-piperidine ring, which is critical for molecular recognition in enzyme binding pockets [1]. The 1-oxo (lactone) group exhibits distinct reactivity compared to the 3-oxo (ketone) isomer (CAS 441297-79-6), particularly in ring-opening reactions and hydrogen bonding capabilities [2]. Furthermore, the Boc protecting group provides orthogonal deprotection conditions (acid-labile) that are incompatible with other common protecting groups like Cbz (hydrogenolysis) or Fmoc (base-labile), making direct substitution unfeasible without extensive synthetic route redesign [3].

Head-to-Head Quantitative Differentiation: cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate vs. Closest Analogs


Stereochemical Purity: cis-(3aR,7aR) Configuration vs. Racemic or trans Isomers

cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is supplied as the defined (3aR,7aR) cis enantiomer, whereas many commercially available hexahydrofuro[3,4-c]pyridine building blocks are offered only as racemic mixtures or undefined stereochemistry . The cis-fused conformation is confirmed by the InChIKey GOGIONPWBODBEY-RKDXNWHRSA-N, which encodes the (3aR,7aR) absolute configuration [1]. In contrast, the racemic variant (CAS not applicable) lacks stereochemical definition, leading to potential enantiomer-specific effects in biological assays.

Stereoselective Synthesis Medicinal Chemistry Chiral Building Blocks

Lactone vs. Ketone Reactivity: 1-Oxo Derivative vs. 3-Oxo Isomer (CAS 441297-79-6)

The 1-oxo (lactone) functionality in cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate enables ring-opening reactions (e.g., with amines to form amides, or with reducing agents to form diols), providing versatile synthetic handles for further derivatization [1]. The 3-oxo isomer (CAS 441297-79-6) possesses a ketone group, which undergoes different reactions (e.g., reductive amination, Grignard addition) and exhibits distinct hydrogen-bonding acceptor properties [2]. The 1-oxo position also places the lactone carbonyl in a different spatial orientation relative to the Boc-piperidine ring compared to the 3-oxo ketone .

Synthetic Chemistry Functional Group Interconversion Building Block Versatility

Acid-Labile Boc Protection: Orthogonal Deprotection vs. Cbz-Protected Analogs

The tert-butyloxycarbonyl (Boc) group in cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is cleaved under acidic conditions (e.g., TFA or HCl), whereas the benzyloxycarbonyl (Cbz) group, a common alternative, requires hydrogenolysis (H2/Pd) or strong acid [1]. This orthogonality is critical in multi-step syntheses where other acid-sensitive functional groups are present. The Boc group is stable to basic conditions and catalytic hydrogenation, providing compatibility with Cbz deprotection conditions [2]. A direct comparator, cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate, unlike its Cbz-protected analog, can be deprotected without affecting benzyl ether or alkene functionalities elsewhere in the molecule [3].

Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

Physicochemical Profile: XLogP3 and Hydrogen Bond Acceptor Count vs. Common Piperidine Building Blocks

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate has a computed XLogP3 of 1.1, which places it within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. Its hydrogen bond acceptor count is 4 (two from the lactone, two from the carbamate), and it has zero hydrogen bond donors, making it a suitable fragment for growing lead-like molecules. In comparison, the des-Boc analog (hexahydrofuro[3,4-c]pyridin-1(3H)-one) has a lower molecular weight but introduces a hydrogen bond donor (NH) and significantly increased basicity (pKa ~9.5 vs. ~7.4 for the Boc-protected form) [2]. The Boc group also increases steric bulk, which can influence binding selectivity [3].

Drug-likeness Physicochemical Properties Lead Optimization

Scaffold sp3 Character: Fsp3 Value vs. Aromatic Furopyridine Analogs

The hexahydrofuro[3,4-c]pyridine scaffold of the target compound has a high fraction of sp3-hybridized carbons (Fsp3). Counting the scaffold, it has 12 carbons, of which approximately 8 are sp3 (excluding the Boc group carbons), yielding an Fsp3 of ~0.67 [1]. In contrast, the aromatic furo[3,4-c]pyridine scaffold has an Fsp3 of essentially 0, as all ring carbons are sp2 hybridized [2]. High Fsp3 values are correlated with improved clinical success rates, as molecules with higher saturation tend to have better solubility, lower melting points, and more favorable toxicity profiles [3]. Zhou et al. specifically highlighted that these scaffolds 'possess high sp3 character and may prove useful in multiple medicinal chemistry applications' [4].

Scaffold Diversity Fraction sp3 Clinical Success

Synthetic Accessibility: Defined cis-Fused Scaffold vs. Other Furopyridine Regioisomers

The [3,4-c] ring fusion in cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate places the oxygen atom in the furo ring at a specific position relative to the piperidine nitrogen, which influences both reactivity and molecular recognition [1]. Alternative regioisomers such as furo[3,2-c]pyridine or furo[2,3-c]pyridine have different electronic distributions and steric environments [2]. The synthesis of the [3,4-c] isomer via the methods described by Zhou et al. involves a specific cyclization strategy that was challenged by the presence of the pyridine ring, requiring a blocking strategy in several instances, highlighting the non-trivial nature of accessing this specific scaffold [3].

Synthetic Route Regioselectivity Building Block Availability

Optimal Scientific and Industrial Applications of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Ion Channel Modulators for Pain Therapeutics

The defined (3aR,7aR) cis configuration of this building block makes it suitable for the stereospecific synthesis of fused piperidine amides that function as ion channel modulators for pain treatment [1]. The Boc protecting group allows for late-stage deprotection and subsequent amide coupling, a key step in generating the final pharmacologically active compounds [2]. The high sp3 character of the scaffold contributes to favorable drug-like properties essential for CNS-penetrant candidates [3].

Fragment-Based Drug Discovery (FBDD) Utilizing the 1-Oxo Lactone Handle

The 1-oxo lactone functionality provides a reactive handle for fragment elaboration via ring-opening with diverse amine nucleophiles, generating libraries of amide derivatives for structure-activity relationship (SAR) studies [1]. The favorable XLogP3 of 1.1 and molecular weight of 241.28 g/mol place this building block within the 'rule of three' guidelines for fragment libraries, making it an ideal starting point for fragment growing campaigns [2].

Orthogonal Protecting Group Strategies in Complex Multi-Step Syntheses

The Boc protecting group of this compound is orthogonal to commonly used Cbz and Fmoc groups, enabling its use in complex synthetic sequences where selective deprotection is required [1]. This orthogonality is particularly valuable in solid-phase peptide synthesis and in the construction of bifunctional molecules for targeted protein degradation (PROTACs), where precise control over protecting group removal is essential [2].

Scaffold-Hopping and Lead Diversification in Anti-Hypertensive Programs

Furo[3,4-c]pyridine derivatives have been described in patents as antihypertensive agents [1]. The cis-fused hexahydro scaffold offers a saturated alternative to the aromatic furo[3,4-c]pyridine core, enabling scaffold-hopping strategies to improve pharmacokinetic properties while retaining biological activity [2]. The defined stereochemistry ensures that the 3D presentation of pharmacophoric elements is consistent across synthesized analogs [3].

Quote Request

Request a Quote for Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.